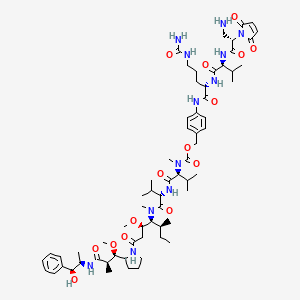

mDPR-Val-Cit-PAB-MMAE

Descripción general

Descripción

El compuesto “mDPR-Val-Cit-PAB-MMAE” es un conjugado de fármaco-enlazador utilizado en conjugados de anticuerpo-fármaco (ADC)Este compuesto se utiliza principalmente en la investigación y el tratamiento del cáncer debido a su potente actividad antitumoral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de mDPR-Val-Cit-PAB-MMAE implica la conjugación de monometil auristatina E al enlazador peptídico Val-Cit-PAB. El proceso normalmente comienza con la preparación del enlazador en un solvente como N,N-dimetilformamida. La monometil auristatina E se agrega luego a la solución, la cual se agrega posteriormente gota a gota a vasos de precipitados que contienen agua .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El compuesto se almacena a -20°C en contenedores sellados para evitar su degradación .

Análisis De Reacciones Químicas

Tipos de reacciones

mDPR-Val-Cit-PAB-MMAE se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.

Sustitución: El enlazador peptídico puede sufrir reacciones de sustitución, alterando su estructura química.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes como el dimetilsulfóxido (DMSO). Las condiciones de reacción normalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen versiones modificadas del compuesto original, como derivados oxidados o reducidos. Estos productos pueden tener diferentes actividades y propiedades biológicas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

mDPR-Val-Cit-PAB-MMAE tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar conjugados de fármaco-enlazador y sus propiedades químicas.

Biología: Se emplea en la investigación de biología celular para investigar los efectos de los inhibidores de la polimerización de la tubulina en los procesos celulares.

Medicina: Se utiliza en la investigación y el tratamiento del cáncer, particularmente en el desarrollo de conjugados de anticuerpo-fármaco para la terapia dirigida del cáncer.

Industria: Se aplica en la industria farmacéutica para la producción de ADC y compuestos relacionados

Mecanismo De Acción

El mecanismo de acción de mDPR-Val-Cit-PAB-MMAE implica la focalización selectiva de las células cancerosas. La porción de anticuerpo del ADC reconoce y se une a antígenos específicos en la superficie de las células cancerosas. Una vez unido, el ADC se internaliza y el enlazador se escinde, liberando monometil auristatina E. La monometil auristatina E luego inhibe la polimerización de la tubulina, lo que lleva al arresto del ciclo celular y a la apoptosis de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Val-Cit-PAB-MMAE: Otro conjugado de enlazador de ADC con propiedades y aplicaciones similares.

MC-Val-Cit-PAB-MMAE: Un precursor para acoplamientos de anticuerpo-fármaco con una porción maleimidohexanoilo tioreactiva.

Fmoc-Val-Cit-PAB-MMAE: Un fármaco de molécula pequeña que se dirige selectivamente a las células cancerosas

Singularidad

mDPR-Val-Cit-PAB-MMAE es único debido a su composición específica de enlazador peptídico y su potente actividad antitumoral. La combinación de monometil auristatina E con el enlazador Val-Cit-PAB proporciona una alta especificidad y eficacia en la focalización de las células cancerosas, lo que lo convierte en un compuesto valioso en la investigación y la terapia del cáncer .

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTZXZKQAVTL-IIMIZLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)

![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)